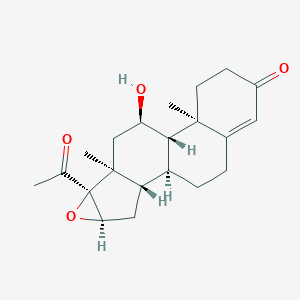

11a-Hydroxy-16,17a-epoxyprogesterone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

11a-Hydroxy-16,17a-epoxyprogesterone is a synthetic compound that contains both hydroxyl and epoxy groups. It is a solid at room temperature, appearing as a white to off-white substance. This compound is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

It is known that this compound has shown to be effective against gram-positive and gram-negative bacteria .

Mode of Action

It has been suggested that it may inhibit microbial biosynthesis of proteins and nucleic acids .

Biochemical Pathways

Given its potential inhibitory effect on microbial biosynthesis of proteins and nucleic acids, it can be inferred that it may interfere with the protein synthesis and dna replication pathways in bacteria .

Result of Action

It has been suggested that it may inhibit the growth of bacteria .

Action Environment

The action of 11a-Hydroxy-16,17a-epoxyprogesterone may be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as ventilation, dust levels, and the presence of aerosols in the environment .

Biochemical Analysis

Biochemical Properties

11a-Hydroxy-16,17a-epoxyprogesterone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the 11β-hydroxylation process, a key step in the biosynthesis of many anti-inflammatory drugs . The 11β-hydroxylase from the filamentous fungus Absidia coerulea IBL02 is one of the enzymes it interacts with .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces maturation and secretory activity of the uterine endothelium and suppresses ovulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, demonstrating notable potential for addressing maladies including but not limited to rheumatoid arthritis, lupus, and asthma through its mechanisms of immune modulation and anti-inflammatory properties.

Preparation Methods

The synthesis of 11a-Hydroxy-16,17a-epoxyprogesterone typically involves the chemical modification of progesterone. The process includes several steps such as hydroxylation and epoxidation. One common method involves the use of diosgenin as a precursor, which undergoes ring-opening, acetylation, oxidation, hydrolysis, elimination, epoxidation, and further oxidation to yield the desired compound .

Chemical Reactions Analysis

11a-Hydroxy-16,17a-epoxyprogesterone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

11a-Hydroxy-16,17a-epoxyprogesterone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its role in steroid hormone biosynthesis and function.

Medicine: It is used in the development of corticosteroid drugs and other therapeutic agents.

Industry: The compound’s unique structure makes it valuable in the production of various industrial chemicals.

Comparison with Similar Compounds

11a-Hydroxy-16,17a-epoxyprogesterone can be compared to other similar compounds such as:

11alpha-Hydroxyprogesterone: Lacks the epoxy group, making it less reactive in certain chemical reactions.

16alpha,17alpha-Epoxyprogesterone: Similar structure but lacks the hydroxyl group at the 11alpha position.

11alpha,16alpha,17alpha-Trihydroxyprogesterone: Contains additional hydroxyl groups, altering its reactivity and biological activity.

The uniqueness of this compound lies in its combination of hydroxyl and epoxy groups, which confer distinct chemical and biological properties .

Properties

CAS No. |

19427-36-2 |

|---|---|

Molecular Formula |

C21H28O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(6S,9R)-6-acetyl-9-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one |

InChI |

InChI=1S/C21H28O4/c1-11(22)21-17(25-21)9-15-14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h8,14-18,24H,4-7,9-10H2,1-3H3/t14?,15?,16-,17?,18?,19?,20?,21-/m1/s1 |

InChI Key |

XPOFTPYDSZJRKX-TXTZOJMHSA-N |

SMILES |

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C |

Isomeric SMILES |

CC(=O)[C@]12C(O1)CC3C2(C[C@H](C4C3CCC5=CC(=O)CCC45C)O)C |

Canonical SMILES |

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C |

Key on ui other cas no. |

19427-36-2 |

Synonyms |

16α,17-Epoxy-11α-Hydroxy-pregn-4-ene-3,20-dione; , 16α,17-Epoxy-11α-Hydroxy-progesterone; 11α-Hydroxy-16α,17α-epoxypregn-4-ene-3,20-dione; 11α-Hydroxy-16α,17α-oxidoprogesterone; 16α,17-Epoxy-11α-hydroxypregn-4-ene-3,20-dione; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B121733.png)

![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)

![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)